molecular formula C21H25N3O3S B5205504 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone

1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone

Cat. No. B5205504
M. Wt: 399.5 g/mol
InChI Key: CLYSLXIFBYVLJK-UHFFFAOYSA-N
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Description

1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, also known as PNU-282987, is a compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications.

Mechanism of Action

1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone binds to the α7 nAChR and activates the receptor, leading to the influx of calcium ions into the cell. This influx of calcium ions activates various signaling pathways that are involved in synaptic plasticity, memory, and cognitive function.
Biochemical and Physiological Effects
Studies have shown that 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone in lab experiments is its specificity for the α7 nAChR, which allows for targeted manipulation of this receptor. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of exposure in experiments.

Future Directions

There are several potential future directions for the study of 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a tool for studying the role of the α7 nAChR in synaptic plasticity, memory, and cognitive function. Additionally, further research is needed to understand the long-term effects of 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone exposure and its potential side effects.
Conclusion
In conclusion, 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. Its selectivity for the α7 nAChR and its ability to improve cognitive function and memory make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3-methylphenylpiperazine, followed by the reaction with sodium sulfonate and 2-pyrrolidinone. The resulting compound is then purified through column chromatography to obtain 1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone in its pure form.

Scientific Research Applications

1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in cognitive function, memory, and synaptic plasticity.

properties

IUPAC Name

1-[4-[4-(3-methylphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-17-4-2-5-19(16-17)22-12-14-23(15-13-22)28(26,27)20-9-7-18(8-10-20)24-11-3-6-21(24)25/h2,4-5,7-10,16H,3,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYSLXIFBYVLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(3-Methylphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

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